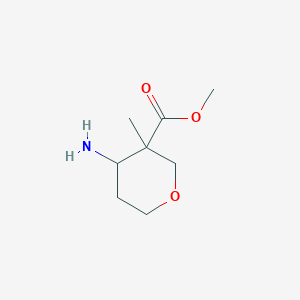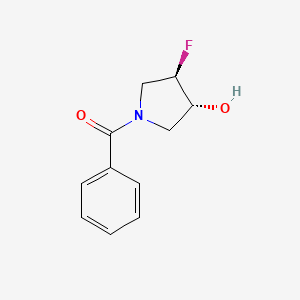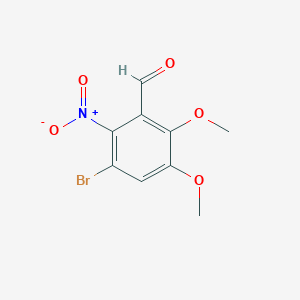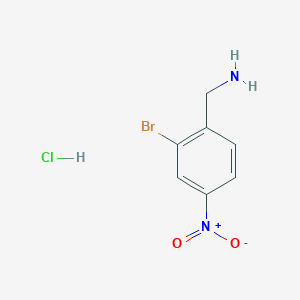
1-(2,4-Difluorobenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorobenzyl)thiourea is an organosulfur compound with the molecular formula C₈H₈F₂N₂S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a 2,4-difluorobenzyl group.
Méthodes De Préparation
The synthesis of 1-(2,4-Difluorobenzyl)thiourea typically involves the reaction of 2,4-difluorobenzylamine with thiocyanate or isothiocyanate derivatives. One common method is the condensation of 2,4-difluorobenzylamine with carbon disulfide in the presence of a base, followed by the addition of an appropriate amine . This reaction proceeds smoothly under mild conditions and yields the desired thiourea derivative with high selectivity.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
1-(2,4-Difluorobenzyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(2,4-Difluorobenzyl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential biological activities, including antibacterial, antioxidant, and anticancer properties.
Medicine: Research has indicated that this compound may have therapeutic potential due to its ability to interact with specific molecular targets in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,4-Difluorobenzyl)thiourea involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function . Additionally, its antioxidant properties allow it to neutralize free radicals, reducing oxidative stress in biological systems . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2,4-Difluorobenzyl)thiourea can be compared with other thiourea derivatives and benzyl-substituted compounds:
Thiourea: The parent compound, thiourea, lacks the benzyl substitution and has different chemical and biological properties.
Benzylthiourea: Similar to this compound but without the fluorine atoms, resulting in different reactivity and biological activity.
Fluorobenzylthiourea: Compounds with different positions of fluorine atoms on the benzyl group can exhibit varying properties and applications.
The uniqueness of this compound lies in the presence of the 2,4-difluorobenzyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H8F2N2S |
|---|---|
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
(2,4-difluorophenyl)methylthiourea |
InChI |
InChI=1S/C8H8F2N2S/c9-6-2-1-5(7(10)3-6)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) |
Clé InChI |
CQIXAUYAPDRTEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)CNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Oxaspiro[3.4]octan-8-amine](/img/structure/B12992381.png)



![8-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-3,8-dicarboxylate](/img/structure/B12992403.png)
![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B12992415.png)

![(S)-1-Azaspiro[4.4]nonan-6-one](/img/structure/B12992425.png)

![Ethyl 3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B12992443.png)


